molecular formula C12H19N5O3 B2648911 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 374700-74-0

8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2648911
CAS No.: 374700-74-0
M. Wt: 281.316
InChI Key: OKFPCMFPWARDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the hydroxypropyl, isopropyl, and methyl groups through a series of reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxypropyl group to a propyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.

    Theophylline: Used in medicine for its bronchodilator properties.

Uniqueness

What sets 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(3-hydroxypropylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-7(2)17-8-9(14-11(17)13-5-4-6-18)16(3)12(20)15-10(8)19/h7,18H,4-6H2,1-3H3,(H,13,14)(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFPCMFPWARDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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